2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
Overview
Description
2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is an organic compound with the molecular formula C11H8N2S It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile typically involves the reaction of 2-methyl-1,3-thiazole with a suitable benzonitrile derivative. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiazole, followed by nucleophilic substitution with a halogenated benzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Bases: NaH, potassium tert-butoxide (KOtBu)
Solvents: DMF, dichloromethane (DCM), ethanol (EtOH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitrile group results in primary amines .
Scientific Research Applications
2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can inhibit enzymes or receptors by binding to their active sites, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
- 2-(2-Methyl-1,3-thiazol-4-yl)methoxybenzonitrile
- 2-(2-Methyl-1,3-thiazol-4-yl)benzamide
Uniqueness
2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is unique due to its specific combination of a thiazole ring and a benzonitrile group. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications. Compared to similar compounds, it offers a balance of stability and reactivity, which is advantageous in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-5-3-2-4-9(10)6-12/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSXZWUTGHIMJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290407 | |
Record name | 2-(2-Methyl-4-thiazolyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944450-90-2 | |
Record name | 2-(2-Methyl-4-thiazolyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944450-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methyl-4-thiazolyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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